2-Bromo-4-fluoro-6-methylbenzaldehyde

Descripción general

Descripción

“2-Bromo-4-fluoro-6-methylbenzaldehyde” is a chemical compound with the molecular formula C8H6BrFO . It is a solid substance and is used for proteomics research .

Molecular Structure Analysis

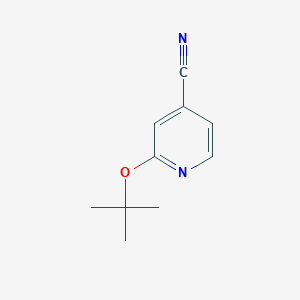

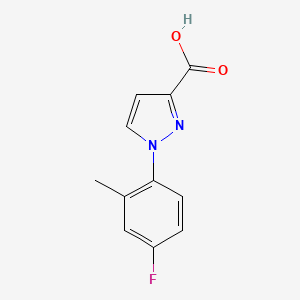

The molecular structure of “2-Bromo-4-fluoro-6-methylbenzaldehyde” can be represented by the InChI code:1S/C8H6BrFO/c1-5-2-6(10)3-8(9)7(5)4-11/h2-4H,1H3 . This indicates that the molecule consists of a benzene ring with bromo, fluoro, and methyl groups attached at positions 2, 4, and 6 respectively, and an aldehyde group attached to the benzene ring. Chemical Reactions Analysis

While specific chemical reactions involving “2-Bromo-4-fluoro-6-methylbenzaldehyde” were not found, similar compounds like “2-Bromo-4-methylbenzaldehyde” have been involved in various reactions such as Carbonylative Stille couplings followed by isomerization and intramolecular Heck reactions, Knoevenagel condensation, Cyclization of N - (α-methyl- p -methoxybenzyl)-imino-esters, and Imination and oxidative heterocyclization / carbonylation .Physical And Chemical Properties Analysis

“2-Bromo-4-fluoro-6-methylbenzaldehyde” has a molecular weight of 217.04 . It is a solid substance with a predicted boiling point of 253.2±35.0 °C and a predicted density of 1.575±0.06 g/cm3 .Aplicaciones Científicas De Investigación

Organic Synthesis: Building Block for Pharmaceutical Compounds

2-Bromo-4-fluoro-6-methylbenzaldehyde: serves as a versatile building block in organic synthesis. Its reactivity allows for the formation of various carbon-carbon and carbon-heteroatom bonds, making it valuable in constructing complex pharmaceutical molecules. For instance, it can undergo Knoevenagel condensation , a reaction that forms carbon-carbon bonds between aldehydes and active methylene compounds, leading to the synthesis of potential drug candidates .

Material Science: Precursor for Advanced Materials

In material science, this compound can be used to synthesize novel organic materials with specific electronic properties. It can act as a precursor for conducting polymers or low band-gap materials, which are crucial in developing organic semiconductors and photovoltaic cells .

Chemical Synthesis: Intermediate for Agrochemicals

The halogenated benzaldehyde derivative is also an intermediate in the synthesis of agrochemicals. Its incorporation into pesticides and herbicides can enhance their binding affinity to target sites in pests and weeds, improving efficacy and selectivity .

Analytical Chemistry: Chromatographic Studies

In analytical chemistry, 2-Bromo-4-fluoro-6-methylbenzaldehyde can be used as a standard or reference compound in chromatographic analysis. Its unique retention time and spectral properties allow for the calibration of instruments and the quantification of similar compounds in complex mixtures .

Medicinal Chemistry: Antimicrobial Activity

Research has shown that halogenated benzaldehydes exhibit antimicrobial activity. As such, 2-Bromo-4-fluoro-6-methylbenzaldehyde could be explored for its potential use in developing new antimicrobial agents that combat resistant strains of bacteria and fungi .

Catalysis: Ligand for Transition Metal Catalysts

This compound can act as a ligand for transition metal catalysts used in various catalytic processes, including cross-coupling reactions. The presence of both bromo and fluoro substituents can modulate the electronic properties of the metal center, influencing the catalyst’s activity and selectivity .

Environmental Science: Degradation Studies

Environmental scientists can study the degradation pathways of 2-Bromo-4-fluoro-6-methylbenzaldehyde to understand its environmental impact, particularly its persistence and breakdown products in soil and water systems .

Biochemistry: Protein Labeling

In biochemistry, the aldehyde group of 2-Bromo-4-fluoro-6-methylbenzaldehyde can be used for protein labeling. It can react with nucleophilic amino acids in proteins, forming a Schiff base, which can be further reduced to a stable amine linkage. This application is useful in studying protein interactions and dynamics .

Safety and Hazards

“2-Bromo-4-fluoro-6-methylbenzaldehyde” is classified as a hazardous substance. It has the GHS07 pictogram and the signal word "Warning" . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

Propiedades

IUPAC Name |

2-bromo-4-fluoro-6-methylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrFO/c1-5-2-6(10)3-8(9)7(5)4-11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQTWYBVWOIOMBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C=O)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20652924 | |

| Record name | 2-Bromo-4-fluoro-6-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20652924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-4-fluoro-6-methylbenzaldehyde | |

CAS RN |

916792-19-3 | |

| Record name | 2-Bromo-4-fluoro-6-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20652924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B1517625.png)

![[4-(2,3-Dichlorophenoxy)phenyl]methanamine](/img/structure/B1517630.png)

![3-Fluoro-4-[2-(trifluoromethyl)phenoxy]aniline](/img/structure/B1517631.png)

![2-[(4-Aminopiperidin-1-yl)methyl]-6-methoxyphenol](/img/structure/B1517638.png)